Dibenzyl diethylphosphoramidite
Overview
Description
Dibenzyl diethylphosphoramidite is a chemical compound with the molecular formula C18H24NO2P and a molecular weight of 317.36 g/mol . It is a clear, colorless to pale yellow liquid that is sensitive to moisture and light . This compound is widely used as a reagent in organic synthesis, particularly in the phosphorylation of alcohols and the synthesis of glycosyl phosphites and phosphates .
Mechanism of Action
Target of Action
Dibenzyl diethylphosphoramidite primarily targets alcohols and protected serine derivatives . These targets play a crucial role in various biochemical reactions, particularly in the formation of phosphoramidates and phosphites .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This interaction results in the formation of phosphoramidates when the target is a protected serine derivative , and phosphites when the target is an alcohol .
Biochemical Pathways
The phosphitylation process affects the phosphoramidate and phosphite synthesis pathways . The downstream effects include the formation of glycosyl phosphites and phosphates , and the phosphorylation of alcohols .
Pharmacokinetics
Itsliquid form and density (1.06 g/mL at 25 °C) suggest that it may have good solubility, which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the efficient formation of dibenzyl phosphoramidates and dibenzyl phosphites . These compounds have significant roles in various biochemical reactions and pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and moisture. It is typically stored at 2-8°C to maintain its stability. It’s also noted to be moisture-sensitive , indicating that its efficacy and stability could be compromised in a humid environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl diethylphosphoramidite can be synthesized through the reaction of diethylamine with dibenzyl chlorophosphate in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl diethylphosphoramidite undergoes several types of chemical reactions, including:
Phosphorylation: It is commonly used as a phosphitylating reagent in the synthesis of glycosyl phosphites and phosphates.
Substitution: It can react with alcohols to form dibenzylphosphorotriesters.
Common Reagents and Conditions
Phosphorylation: The reaction is typically catalyzed by 1H-tetrazole and carried out in an inert atmosphere.
Substitution: The reaction with alcohols is usually performed in the presence of a base such as triethylamine.
Major Products
Dibenzylphosphorotriesters: Formed from the reaction with alcohols.
Glycosyl phosphites and phosphates: Formed through phosphorylation reactions.
Scientific Research Applications
Dibenzyl diethylphosphoramidite has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl N,N-diisopropylphosphoramidite
- Dibenzyl N,N-dimethylphosphoramidite
- Di-tert-butyl N,N-diethylphosphoramidite
Uniqueness
Dibenzyl diethylphosphoramidite is unique due to its specific reactivity and selectivity in phosphorylation reactions. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent for various synthetic applications .
Properties
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2P/c1-3-19(4-2)22(20-15-17-11-7-5-8-12-17)21-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGUJOVLAXLSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407973 | |
Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67746-43-4 | |
Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl diethylphosphoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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